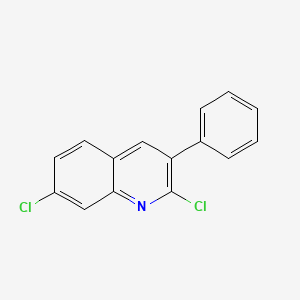

2,7-Dichloro-3-phenylquinoline

Description

Significance of the Quinoline (B57606) Scaffold in Chemical Synthesis and Mechanistic Exploration

The quinoline ring system, a bicyclic heterocycle composed of a benzene (B151609) ring fused to a pyridine (B92270) ring, is a cornerstone in organic and medicinal chemistry. buysellchem.comresearchgate.net Its unique structure, which exhibits both electrophilic and nucleophilic characteristics, allows for a wide array of chemical modifications. buysellchem.com The quinoline scaffold is a privileged structure found in numerous natural products, most notably alkaloids, and forms the core of many synthetic compounds with significant pharmacological activities. rsc.org Well-known drugs such as the antimalarial chloroquine (B1663885), the antibacterial ciprofloxacin, and the anticancer agent camptothecin (B557342) all feature a quinoline motif. mdpi.com In chemical synthesis, quinoline derivatives serve as crucial building blocks and are often targeted in the development of new synthetic methodologies, including efficient multicomponent reactions (MCRs) that allow for the rapid construction of complex molecular architectures. rsc.orgscbt.com The continuous innovation in quinoline synthesis holds great promise for generating valuable compounds with a wide range of physicochemical and biological properties. scbt.com

Rationale for Investigating 2,7-Dichloro-3-phenylquinoline within Contemporary Organic Chemistry

The specific compound this compound is of interest due to its unique combination of substituents. The quinoline core provides the fundamental heterocyclic framework known for its broad utility. The two chlorine atoms at the C2 and C7 positions are key functional groups; they are electron-withdrawing, which modifies the electronic properties of the quinoline ring, and more importantly, they serve as reactive handles for further chemical transformations. These positions are amenable to nucleophilic aromatic substitution and modern catalytic cross-coupling reactions, allowing for the introduction of diverse functional groups. The phenyl group at the C3 position adds steric bulk and introduces potential for π-π stacking interactions, which can be crucial for binding to biological targets. This trisubstituted pattern makes this compound a highly versatile building block for creating libraries of novel compounds for screening in drug discovery and materials science.

Overview of Prior Research on Dihalo- and Phenyl-Substituted Quinoline Derivatives

Research into dihalo- and phenyl-substituted quinolines is extensive, driven by their potential applications. For instance, the isomeric 2,6-dichloro-4-phenylquinoline (B1308551) has been synthesized and serves as a key intermediate for potential therapeutic agents, with its derivatives showing anticancer and antimalarial properties. The position of the halogen and phenyl groups significantly influences biological activity. Studies on various substituted phenylquinolines have identified potent antibacterial agents that act as DNA gyrase inhibitors. nih.gov Halogenated quinolines, in general, are known substrates for palladium-catalyzed cross-coupling reactions, enabling the synthesis of more complex substituted quinolines. tandfonline.com Furthermore, the combination of halogenated quinolines with other phytochemicals has been shown to produce synergistic antibacterial effects against drug-resistant bacteria. researchgate.net The development of efficient, regioselective, and environmentally friendly methods for halogenating the quinoline core, such as electrochemical approaches, is also an active area of research. researchgate.net

Structure

2D Structure

3D Structure

Properties

CAS No. |

59412-14-5 |

|---|---|

Molecular Formula |

C15H9Cl2N |

Molecular Weight |

274.1 g/mol |

IUPAC Name |

2,7-dichloro-3-phenylquinoline |

InChI |

InChI=1S/C15H9Cl2N/c16-12-7-6-11-8-13(10-4-2-1-3-5-10)15(17)18-14(11)9-12/h1-9H |

InChI Key |

VEQGIOOTGPTTAC-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC=C(C=C1)C2=C(N=C3C=C(C=CC3=C2)Cl)Cl |

Origin of Product |

United States |

Synthetic Methodologies for 2,7 Dichloro 3 Phenylquinoline

Strategic Considerations for Regioselective Halogenation and Phenyl Substituent Introduction

The construction of the 2,7-dichloro-3-phenylquinoline scaffold necessitates precise control over the introduction of substituents at specific positions of the quinoline (B57606) ring.

Principles of Quinoline Ring System Construction Relevant to this compound

The formation of the fundamental quinoline ring system is the first step in the synthesis of this compound. Several classical methods, including the Skraup, Doebner-von Miller, and Friedländer syntheses, are foundational. pharmaguideline.comresearchgate.net These reactions typically involve the condensation of anilines with α,β-unsaturated carbonyl compounds, glycerol, or other suitable precursors to build the heterocyclic ring. organicreactions.orgiipseries.org For the synthesis of a specifically substituted quinoline like the target compound, the choice of starting materials is critical. Often, it is more efficient to use precursors that already contain the desired substituents or functional groups that can be readily converted to the final substituents.

Approaches for Introducing Halogen Atoms at Specific Positions (e.g., C-2, C-7)

Regioselective halogenation of the quinoline ring is a key challenge. The electronic properties of the quinoline nucleus dictate the positions most susceptible to electrophilic or nucleophilic attack. Direct halogenation can be complex and may lead to a mixture of products. Therefore, more controlled methods are often employed.

For the introduction of a chlorine atom at the C-2 position, a common strategy involves the conversion of a 2-quinolone intermediate. The 2-quinolone can be synthesized via methods like the Conrad-Limpach-Knorr synthesis from anilines and β-ketoesters. mdpi.com The resulting 2-quinolone can then be treated with a chlorinating agent such as phosphorus oxychloride (POCl₃) to yield the 2-chloroquinoline (B121035) derivative.

The introduction of a chlorine atom at the C-7 position often relies on starting with a pre-halogenated aniline (B41778), such as 3-chloroaniline, in a classical quinoline synthesis. Alternatively, direct C-H functionalization methods are gaining prominence. mdpi.com These modern techniques can offer high regioselectivity for positions that are otherwise difficult to functionalize. mdpi.comrsc.org For instance, directing groups on the quinoline ring can guide the halogenation to a specific site.

Methodologies for Introducing the Phenyl Group at the C-3 Position

Introducing a phenyl group at the C-3 position can be achieved through various synthetic strategies. One approach is to incorporate the phenyl group into one of the precursors for the quinoline ring synthesis. For example, in a Friedländer-type synthesis, a 2-aminoaryl ketone can be condensed with a ketone containing an α-methylene group and a phenyl substituent. organic-chemistry.orgwikipedia.org

Modern cross-coupling reactions also provide powerful tools for C-3 functionalization. However, direct C-H arylation at the C-3 position of an unactivated quinoline can be challenging due to the reactivity of other positions. polyu.edu.hk Nickel-catalyzed methods have been developed that can selectively functionalize the C-3 position of quinolines. polyu.edu.hk Another strategy involves the functionalization of a pre-existing group at the C-3 position. For instance, a 3-formylquinoline can be a versatile intermediate for further modifications. researchgate.net

Classical and Modern Synthetic Routes

Both classical and modern synthetic routes are employed to construct the this compound molecule, often in a multi-step sequence.

Cyclocondensation Reactions as Core Quinoline Synthesis Pathways (e.g., Modified Friedländer, Skraup, Doebner-Miller)

Cyclocondensation reactions remain central to quinoline synthesis.

Friedländer Synthesis : This method involves the condensation of a 2-aminoaryl aldehyde or ketone with a compound containing a reactive α-methylene group. wikipedia.orgthieme-connect.com For the target molecule, this could involve reacting a 2-amino-4-chlorobenzophenone with a suitable ketone bearing a phenyl group. The reaction is often catalyzed by acids or bases. organic-chemistry.orgorgchemres.orgijcce.ac.ir

Skraup Synthesis : This reaction uses an aniline, glycerol, sulfuric acid, and an oxidizing agent to produce a quinoline. pharmaguideline.comorganicreactions.org To obtain a substituted quinoline, a substituted aniline is used as the starting material. researchgate.netcdnsciencepub.com

Doebner-von Miller Reaction : This is a variation of the Skraup synthesis that uses α,β-unsaturated carbonyl compounds reacting with anilines, often in the presence of a strong acid. iipseries.orgukzn.ac.zawikipedia.org This method can be used to produce a variety of substituted quinolines, although it can sometimes lead to mixtures of products. usc.edu.aunih.gov

Table 1: Comparison of Classical Quinoline Synthesis Methods

| Reaction | Reactants | Conditions | Primary Product Type |

|---|---|---|---|

| Friedländer | 2-Aminoaryl aldehyde/ketone + α-Methylene carbonyl | Acid or base catalysis | Substituted quinolines |

| Skraup | Aniline + Glycerol + Sulfuric acid + Oxidizing agent | Harsh, acidic | Quinolines (substituents from aniline) |

| Doebner-Miller | Aniline + α,β-Unsaturated carbonyl | Acid catalysis | Substituted quinolines |

Investigation of Precursor Molecules Bearing Pre-Installed Halogen and Phenyl Moieties

For instance, a plausible route could start with a 2-amino-4-chlorobenzophenone . This molecule already contains the C-7 chloro substituent (which will become C-7 after cyclization) and the phenyl group that can be positioned at C-4 of the resulting quinoline. However, to achieve the desired 3-phenyl substitution, a different set of precursors would be needed.

A more direct approach would be the reaction of 2-amino-4-chlorobenzaldehyde (B1279505) with phenylacetyl chloride or a related derivative in a reaction that first forms an amide and then undergoes cyclization.

Alternatively, a 2-amino-4-chlorophenyl ketone derivative can be reacted with a compound that provides the C-2 and C-3 carbons along with the C-3 phenyl group.

Modern synthetic methods like Suzuki or other palladium-catalyzed cross-coupling reactions can also be employed on a dihaloquinoline precursor. For example, a 2,7-dichloroquinoline (B1602032) could potentially be selectively reacted with phenylboronic acid to introduce the phenyl group at the C-3 position, although controlling the regioselectivity of such a reaction would be a significant challenge.

Table 2: Potential Precursors for the Synthesis of this compound

| Precursor 1 | Precursor 2 | Potential Reaction Type | Key Feature |

|---|---|---|---|

| 2-Amino-4-chlorobenzaldehyde | Phenylacetonitrile | Friedländer-type condensation | Builds the quinoline ring with pre-installed substituents. |

| 3-Chloroaniline | A β-keto ester with a phenyl group | Conrad-Limpach-Knorr | Forms a 4-quinolone intermediate. |

| 2,7-Dichloro-3-iodoquinoline | Phenylboronic acid | Suzuki Coupling | Adds the phenyl group to a pre-formed dihaloquinoline. |

One-Pot Cyclization and Chlorination Strategies

One-pot syntheses, which involve multiple reaction steps in a single reaction vessel, offer an efficient and streamlined approach to complex molecules like this compound. These strategies are prized for their atom and step economy. While a direct one-pot synthesis of this compound is not extensively documented, related methodologies for quinoline derivatives suggest its feasibility. For instance, a one-pot process could be envisioned starting from appropriately substituted anilines and carbonyl compounds, followed by in-situ cyclization and subsequent chlorination.

One such strategy involves the reaction of anilines with α,β-unsaturated carbonyl compounds, which can undergo a Michael addition followed by an intramolecular cyclization and aromatization to form the quinoline core. The chlorination steps could then be achieved using a suitable chlorinating agent within the same pot. For example, a deep eutectic solvent composed of choline (B1196258) chloride and tin(II) chloride has been utilized as a green catalyst for the one-pot synthesis of various quinoline derivatives from anilines, aromatic aldehydes, and enolizable aldehydes. researchgate.net Another approach describes a one-pot, three-component reaction of 2-aminoaryl propargyl alcohols, aryldiazonium salts, and molecular iodine to produce substituted quinolines. mdpi.com These examples highlight the potential for developing a specific one-pot synthesis for this compound.

Furthermore, a one-pot synthesis of quinoline-2-carboxylates has been developed through a sequence of aza-Michael addition, intramolecular Henry reaction, and elimination steps. mdpi.comunicam.it This demonstrates the power of tandem reactions in constructing the quinoline scaffold, which could be adapted for the synthesis of the target molecule.

Post-Synthetic Functionalization through Selective Halogenation

The introduction of chloro substituents onto a pre-formed 3-phenylquinoline (B3031154) core represents a common and versatile synthetic route. This approach relies on the ability to control the regioselectivity of the halogenation reactions.

Direct C-H Halogenation Protocols for Quinoline Systems

Direct C-H halogenation is an atom-economical method for introducing halogen atoms onto the quinoline scaffold. Various methods have been developed for the regioselective halogenation of quinoline derivatives. For instance, a metal-free protocol for the C5-H halogenation of 8-substituted quinolines has been established using trihaloisocyanuric acids as the halogen source. rsc.orgrsc.orgscispace.com This method is operationally simple and proceeds at room temperature. rsc.orgrsc.orgscispace.com Another approach utilizes potassium halide salts and hypervalent iodine reagents for the C3-H regioselective halogenation of 4-quinolones. acs.org

In the context of 8-amidoquinolines, an iron(III)-catalyzed C5-H halogenation has been developed using N-halosuccinimides (NXS) or molecular halogens (X₂) in water. mdpi.com This reaction proceeds via a proposed single-electron transfer (SET) mechanism. mdpi.com The use of directing groups, such as an 8-amido group, can be a powerful strategy to control the position of halogenation. rsc.org

Regioselectivity Challenges and Solutions in Quinoline Halogenation

Achieving the desired 2,7-dichloro substitution pattern on a 3-phenylquinoline core presents significant regioselectivity challenges. The electronic properties of the quinoline ring and the directing effects of the phenyl group at the C-3 position influence the sites of electrophilic halogenation. The quinoline nitrogen deactivates the heterocyclic ring towards electrophilic attack, while the phenyl group can direct substitution to various positions.

Controlling regioselectivity often requires the use of specific reagents and reaction conditions, or the installation of directing groups. For example, the halogenation of quinoline N-oxides can lead to different regioselectivity compared to the parent quinoline. mdpi.com Rhodium-catalyzed C8 bromination of quinoline N-oxides has been reported, highlighting the role of the N-oxide in directing the halogenation. mdpi.com Metal-free methods have also been developed for the regioselective C5-H halogenation of 8-substituted quinolines. rsc.orgrsc.orgscispace.com These methods often exploit the directing effect of the C-8 substituent to achieve high regioselectivity. rsc.orgrsc.orgscispace.com The choice of halogenating agent is also crucial; for instance, molecular iodine has been used for the regioselective C3 iodination of quinolines. acs.org

To obtain this compound, a multi-step approach involving sequential halogenation with careful control of reaction conditions would likely be necessary. This might involve the initial synthesis of a mono-chlorinated precursor, followed by a second, directed chlorination.

Transition Metal-Catalyzed Coupling Reactions for Phenyl Group Installation

Transition metal-catalyzed cross-coupling reactions are powerful tools for forming carbon-carbon bonds and are widely used to introduce the phenyl group at the C-3 position of the quinoline ring.

Suzuki-Miyaura Cross-Coupling for C-C Bond Formation at the C-3 Position

The Suzuki-Miyaura cross-coupling reaction is a highly versatile method for the arylation of haloquinolines. This reaction typically involves the coupling of a bromo- or iodoquinoline with an arylboronic acid in the presence of a palladium catalyst and a base. The synthesis of new arylated quinolines has been achieved via the Suzuki-Miyaura cross-coupling of 3-bromoquinoline (B21735) with various arylboronic acids. nih.gov This methodology can be extended to dihaloquinolines, allowing for the synthesis of more complex structures. For example, 2-aryl-4-chloro-3-iodoquinolines have been subjected to Suzuki cross-coupling with phenylboronic acid to afford 2,3-diaryl-4-chloroquinolines. nih.gov

The efficiency of the Suzuki-Miyaura coupling can be influenced by the choice of catalyst, ligands, and reaction conditions. Water-tolerant catalytic systems, such as those using NaPdCl₄ with specific ligands, have been developed for the arylation of 2-chloroquinolines. chim.it One-pot tandem Suzuki-Miyaura/Direct Arylation reactions have also been reported for the synthesis of π-extended quinolines from dibromoquinolines. soton.ac.uk

A plausible synthetic route to this compound could involve the Suzuki-Miyaura coupling of 2,7-dichloro-3-bromoquinoline with phenylboronic acid.

| Reactant 1 | Reactant 2 | Catalyst | Product | Reference |

| 3-Bromoquinoline | Arylboronic acid | Pd catalyst | 3-Arylquinoline | nih.gov |

| 2-Aryl-4-chloro-3-iodoquinoline | Phenylboronic acid | Pd(PPh₃)₄ | 2,3-Diaryl-4-chloroquinoline | nih.gov |

| 2-Chloroquinoline | Arylboronic acid | NaPdCl₄ / Ligand | 2-Arylquinoline | chim.it |

| Dibromoquinoline | Phenylboronic acid | Pd(OAc)₂ | Phenyl-benzofuro[3,2-c]quinoline | soton.ac.uk |

Exploration of Other Cross-Coupling Methodologies (e.g., Heck, Sonogashira) for Arylation

Besides the Suzuki-Miyaura coupling, other transition metal-catalyzed reactions like the Heck and Sonogashira couplings can be employed for the functionalization of quinolines. eie.gr

The Heck reaction involves the coupling of an aryl or vinyl halide with an alkene in the presence of a palladium catalyst. While typically used for alkenylation, variations of the Heck reaction can lead to arylation. A one-pot domino Aldol condensation/Michael addition/Heck arylation has been developed for the synthesis of highly functionalized quinolines. semanticscholar.orgtandfonline.com

The Sonogashira coupling reaction is a powerful method for the formation of carbon-carbon bonds between a terminal alkyne and an aryl or vinyl halide, catalyzed by palladium and copper complexes. libretexts.orgrsc.org This reaction can be used to introduce alkynyl groups onto the quinoline core, which can then be further transformed into other functional groups. A one-pot domino Aldol condensation/Michael addition/Sonogashira coupling has been utilized to create highly functionalized quinolines. semanticscholar.orgtandfonline.com The regioselectivity of the Sonogashira coupling on dihaloquinolines has been studied, showing that the reaction preferentially occurs at the more reactive halide position. libretexts.org

These alternative cross-coupling reactions provide additional tools for the synthesis and functionalization of the quinoline scaffold, potentially offering different pathways to access this compound or its precursors.

| Coupling Reaction | Description | Application in Quinoline Synthesis | Reference(s) |

| Heck Reaction | Pd-catalyzed coupling of an aryl/vinyl halide with an alkene. | One-pot synthesis of highly functionalized quinolines. | semanticscholar.orgtandfonline.com |

| Sonogashira Coupling | Pd/Cu-catalyzed coupling of a terminal alkyne with an aryl/vinyl halide. | Synthesis of alkynylated quinolines; one-pot domino reactions. | semanticscholar.orgtandfonline.comlibretexts.orgrsc.org |

Chemical Reactivity and Derivatization of 2,7 Dichloro 3 Phenylquinoline

Electrophilic Aromatic Substitution Reactions

Electrophilic aromatic substitution (EAS) involves the replacement of an atom, typically hydrogen, on an aromatic ring with an electrophile. dalalinstitute.com The feasibility and regiochemistry of this reaction on 2,7-dichloro-3-phenylquinoline are controlled by the activating and deactivating effects of its substituents.

The quinoline (B57606) ring system is inherently electron-deficient due to the electronegative nitrogen atom, making it less reactive towards electrophiles than benzene (B151609). mdpi.com This deactivation is further intensified by the presence of two chlorine atoms, which are strongly electron-withdrawing through their inductive effect. lkouniv.ac.in Consequently, the quinoline nucleus of this compound is significantly deactivated towards electrophilic attack.

Nucleophilic Substitution Reactions on the Quinoline Ring System

The electron-deficient nature of the quinoline ring, particularly the pyridine (B92270) portion, makes it susceptible to nucleophilic aromatic substitution (SNAr), especially at positions bearing a good leaving group like a halogen.

There is a significant difference in reactivity between the chlorine atoms at the C-2 and C-7 positions. The C-2 position is part of the electron-poor pyridine ring, which can effectively stabilize the negative charge developed in the Meisenheimer complex intermediate during an SNAr reaction. In contrast, the C-7 position is on the carbocyclic ring, which is less able to provide such stabilization. Consequently, the chlorine atom at C-2 is considerably more labile and reactive towards nucleophiles than the chlorine atom at C-7. researchgate.net This differential reactivity is a common feature in polyhalogenated quinolines, where halogens on the heterocyclic ring are more easily displaced. nih.gov

The pronounced difference in reactivity between the C-2 and C-7 chlorine atoms allows for the selective functionalization of this compound and its analogues. By carefully controlling reaction conditions, a nucleophile can be directed to exclusively replace the C-2 chlorine, leaving the C-7 chlorine intact.

Research on the closely related compound, 2,7-dichloroquinoline-3-carbaldehyde (B1600441), demonstrates this principle effectively. When treated with nucleophiles such as methanol (B129727) or ethanol (B145695) in the presence of a base, substitution occurs exclusively at the C-2 position to yield the corresponding 2-alkoxy derivatives. researchgate.net

Table 1: Selective Nucleophilic Substitution of 2,7-Dichloroquinoline-3-carbaldehyde

| Nucleophile | Base | Solvent | Product | Yield | Reference |

|---|---|---|---|---|---|

| Methanol | K₂CO₃ | DMF | 7-chloro-2-methoxyquinoline-3-carbaldehyde | - | researchgate.net |

This selective displacement provides a powerful synthetic tool for creating diverse quinoline derivatives from a common dihalogenated precursor.

Palladium-Catalyzed Cross-Coupling Reactions of Halogenated Quinoline Derivatives

Palladium-catalyzed cross-coupling reactions, such as the Suzuki, Heck, and Negishi reactions, are fundamental methods for forming carbon-carbon bonds and are widely applied to functionalize haloarenes and haloheterocycles. organic-chemistry.orguwindsor.ca For dihalogenated quinolines, these reactions offer a pathway to complex substituted derivatives, with regioselectivity being a key consideration.

The differential reactivity of the halogen atoms observed in nucleophilic substitution also governs the outcome of palladium-catalyzed cross-coupling reactions. The oxidative addition of the palladium catalyst to the C-X bond is typically faster at the more electron-deficient position. For substrates like this compound, this means the reaction is expected to occur preferentially at the C-2 position over the C-7 position.

Studies on 4,7-dichloroquinoline (B193633) in Suzuki cross-coupling reactions provide a strong precedent. Reaction with arylboronic acids proceeds with high regioselectivity, forming the C-4 coupled product while leaving the C-7 chlorine untouched. nih.govcdnsciencepub.com This selectivity highlights the enhanced reactivity of the halogen on the pyridine ring in this catalytic cycle.

Table 2: Regioselective Palladium-Catalyzed Suzuki Coupling of Dihaloquinolines

| Substrate | Boronic Acid | Catalyst | Product | Yield | Reference |

|---|---|---|---|---|---|

| 4,7-Dichloroquinoline | Phenylboronic acid | Pd(PPh₃)₄ | 7-Chloro-4-phenylquinoline | 82% | cdnsciencepub.com |

| 4,7-Dichloroquinoline | Phenylboronic acid | Pd(OAc)₂ | 7-Chloro-4-phenylquinoline | 78% | cdnsciencepub.com |

While selective mono-arylation is often achievable, double coupling reactions can also be performed to substitute both chlorine atoms, as demonstrated in the synthesis of 2,4-bis(4-formylphenyl)quinoline from 2,4-dichloroquinoline. tandfonline.com These methods underscore the versatility of palladium catalysis in the derivatization of halogenated quinolines.

Suzuki, Stille, Negishi, and Heck Coupling with this compound

Palladium-catalyzed cross-coupling reactions are powerful tools for creating C-C bonds. For a substrate like this compound, a key consideration is the relative reactivity of the chlorine atoms at the C2 and C7 positions. In many haloquinolines, the halogen at the C4 position is the most reactive, followed by those at C2 and then other positions. nih.gov For 2,7-dichloroquinolines, the C2-Cl bond is generally expected to be more reactive towards oxidative addition to a palladium(0) catalyst than the C7-Cl bond due to the electronic influence of the ring nitrogen. This differential reactivity could potentially allow for selective, stepwise functionalization.

While specific studies detailing these coupling reactions on this compound are not prevalent in the surveyed literature, the general principles of these well-established reactions can be applied to predict its reactivity.

Suzuki Coupling: The Suzuki reaction couples an organoboron compound (like a boronic acid or ester) with an organic halide. mdpi.com It is widely used due to the stability and low toxicity of the boron reagents. A one-pot, double Suzuki coupling on dibromoquinolines has been achieved, indicating that similar transformations could be possible on dichloro-analogs. nih.gov For this compound, a sequential coupling could introduce two different aryl or vinyl groups.

Stille Coupling: The Stille reaction utilizes an organostannane (organotin) reagent to couple with an organic halide. numberanalytics.comwikipedia.org This reaction is known for its tolerance of a wide variety of functional groups. researchgate.net The general mechanism involves oxidative addition, transmetalation, and reductive elimination. wikipedia.orgresearchgate.net The toxicity of the tin reagents is a notable drawback. wikipedia.org

Negishi Coupling: The Negishi coupling involves the reaction of an organozinc reagent with an organic halide, catalyzed by a nickel or palladium complex. wikipedia.orgorganic-chemistry.org This method is highly effective for forming C-C bonds, including sp³-sp², sp²-sp², and sp²-sp³ linkages. wikipedia.orgnih.gov The use of aryl chlorides as substrates in Negishi couplings is well-documented, often requiring specific, highly active catalyst systems. nih.govnih.gov

Heck Coupling: The Heck reaction involves the coupling of an aryl or vinyl halide with an alkene to form a substituted alkene. wikipedia.orgdiva-portal.org The reaction is typically catalyzed by a palladium species and requires a base. clockss.org Intramolecular versions of the Heck reaction are powerful methods for constructing cyclic systems. wikipedia.org The reaction with N-heteroaryl halides can be challenging due to catalyst poisoning, often necessitating the use of specialized ligands. nih.gov

| Reaction | Organometallic Reagent | General Catalyst/Conditions | Product Type |

| Suzuki Coupling | R-B(OH)₂ | Pd(0) catalyst, Base (e.g., Na₂CO₃, K₂CO₃) | R-R' (e.g., Biaryl) |

| Stille Coupling | R-Sn(Alkyl)₃ | Pd(0) catalyst (e.g., Pd(PPh₃)₄) | R-R' (e.g., Biaryl, Styrene) |

| Negishi Coupling | R-ZnX | Pd(0) or Ni(0) catalyst | R-R' (e.g., Alkyl-Aryl) |

| Heck Coupling | Alkene (e.g., H₂C=CHR) | Pd(0) catalyst, Base (e.g., Et₃N) | Substituted Alkene |

This table represents the general format of the named cross-coupling reactions.

Diversification Strategies for the Phenyl Moiety and Quinoline Core

Beyond the direct replacement of the chlorine atoms, diversification of the this compound scaffold can be achieved by modifying the existing phenyl ring or the quinoline core itself.

Phenyl Moiety Diversification: The phenyl group at the C3 position contains five C-H bonds that are potential sites for functionalization. Electrophilic aromatic substitution reactions (such as nitration, halogenation, or Friedel-Crafts reactions) could introduce substituents onto this ring. The directing effects of the quinoline core would influence the position of substitution. Alternatively, modern C-H activation strategies could be employed to directly install new functional groups in a more controlled and regioselective manner.

Quinoline Core Diversification: The quinoline ring system itself can be modified. The chlorine atoms at C2 and C7 can be replaced with a variety of nucleophiles beyond the scope of cross-coupling partners. For instance, nucleophilic aromatic substitution with amines or thiols can introduce new functionalities. Research on 2,7-dichloroquinoline-3-carbaldehyde has shown it can be converted to the corresponding carbonitrile and carboxamide, demonstrating that functional groups attached to the quinoline core can be readily transformed. researchgate.net

C-H Functionalization Strategies for this compound

C-H functionalization is a modern synthetic strategy that aims to directly convert C-H bonds into new C-C or C-heteroatom bonds, offering a more atom- and step-economical approach compared to traditional methods that rely on pre-functionalized substrates. sigmaaldrich.cn

Directed C-H Activation for Remote Functionalization

Directed C-H activation relies on a directing group within the substrate that coordinates to a metal catalyst, bringing it into close proximity to a specific C-H bond. snnu.edu.cn This strategy allows for highly regioselective functionalization. For remote C-H activation, where the target C-H bond is not adjacent to the directing group, specialized templates or catalyst systems are often required to bridge the distance. scripps.edursc.org

In the context of this compound, a functional group could theoretically be installed (for example, by replacing one of the chlorine atoms) to direct a catalyst to one of the C-H bonds on either the quinoline core or the phenyl substituent. The development of transient directing groups, which are formed and removed in situ, has further expanded the utility of this approach. snnu.edu.cn While specific applications of this strategy to this compound have not been documented, the principles are broadly applicable to complex aromatic systems.

Metal-Free C-H Functionalization Protocols

In recent years, significant progress has been made in developing metal-free C-H functionalization reactions, which avoid the cost and potential toxicity associated with transition metal catalysts. researchgate.net These methods often employ strong oxidants, photoredox catalysis, or highly reactive intermediates.

One such approach involves the use of diaryliodonium salts, which can be generated via C-H functionalization and then used to transfer an aryl group in a subsequent metal-free coupling step. nih.gov Metal-free cross-dehydrogenative coupling (CDC) reactions have also emerged as a powerful tool, directly coupling two different C-H bonds, often using an oxidizing agent. researchgate.net For quinolines specifically, metal-free, one-pot double C-H functionalization reactions with electron-deficient acetylenes have been reported. rsc.org Although these protocols have not been explicitly applied to this compound, they represent a promising avenue for its future derivatization.

Spectroscopic Characterization and Structural Elucidation of 2,7 Dichloro 3 Phenylquinoline

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Assignment

NMR spectroscopy is an indispensable tool for elucidating the carbon-hydrogen framework of organic compounds. researchgate.netweebly.com By analyzing the chemical shifts and coupling patterns in both one-dimensional (1D) and two-dimensional (2D) NMR spectra, the precise connectivity of atoms within the 2,7-Dichloro-3-phenylquinoline molecule can be determined. researchgate.netchemrxiv.org

The ¹H NMR spectrum of this compound provides critical information about the electronic environment of the hydrogen atoms in the molecule. The chemical shifts (δ) are influenced by the presence of electronegative atoms and the aromatic ring systems. pdx.educompoundchem.com The protons on the quinoline (B57606) and phenyl rings are expected to resonate in the aromatic region, typically between 7.0 and 8.5 ppm.

The proton on C4 of the quinoline ring is anticipated to appear as a singlet at a distinct downfield shift due to the influence of the adjacent nitrogen atom and the C2-chloro substituent. The protons on the benzo-fused ring of the quinoline (H5, H6, and H8) will exhibit characteristic splitting patterns (doublets and a doublet of doublets) arising from their coupling with neighboring protons. Similarly, the protons of the C3-phenyl group will show multiplets corresponding to their positions on the phenyl ring.

Table 1: Predicted ¹H NMR Chemical Shifts for this compound

| Proton | Predicted Chemical Shift (δ, ppm) | Multiplicity |

|---|---|---|

| H4 | ~8.0-8.2 | s |

| H5 | ~7.8-8.0 | d |

| H6 | ~7.4-7.6 | dd |

| H8 | ~7.7-7.9 | d |

| Phenyl H (ortho) | ~7.5-7.7 | m |

| Phenyl H (meta, para) | ~7.3-7.5 | m |

Note: These are predicted values and can vary based on the solvent and experimental conditions.

The ¹³C NMR spectrum provides information on all the carbon atoms within the molecule, including quaternary carbons which are not observable in the ¹H NMR spectrum. oregonstate.edu The chemical shifts in ¹³C NMR are spread over a wider range than in ¹H NMR, which often allows for the resolution of all unique carbon signals. oregonstate.edu The carbons directly attached to the electronegative chlorine and nitrogen atoms will be shifted downfield.

The quaternary carbons (C2, C3, C4a, C7, C8a, and the ipso-carbon of the phenyl group) can be identified by their lack of signal in a DEPT-135 experiment. The remaining protonated carbons will show signals corresponding to their electronic environments.

Table 2: Predicted ¹³C NMR Chemical Shifts for this compound

| Carbon | Predicted Chemical Shift (δ, ppm) |

|---|---|

| C2 | ~150-152 |

| C3 | ~135-137 |

| C4 | ~138-140 |

| C4a | ~147-149 |

| C5 | ~127-129 |

| C6 | ~128-130 |

| C7 | ~134-136 |

| C8 | ~125-127 |

| C8a | ~145-147 |

| Phenyl C (ipso) | ~137-139 |

| Phenyl C (ortho) | ~129-131 |

| Phenyl C (meta) | ~128-130 |

| Phenyl C (para) | ~129-131 |

Note: These are predicted values and can vary based on the solvent and experimental conditions.

While 1D NMR provides essential data, 2D NMR techniques are crucial for unambiguously assigning the structure by revealing through-bond and through-space correlations. researchgate.netyoutube.com

COSY (Correlation Spectroscopy): This experiment identifies protons that are coupled to each other (typically over two or three bonds). sdsu.edu For this compound, COSY would show correlations between H5 and H6, and between H6 and H8 on the quinoline ring. It would also reveal the coupling network within the phenyl ring. github.io

HSQC (Heteronuclear Single Quantum Coherence): This spectrum correlates protons directly to the carbons they are attached to (one-bond C-H coupling). youtube.comustc.edu.cn It is invaluable for assigning the signals of protonated carbons in the ¹³C NMR spectrum. github.io

HMBC (Heteronuclear Multiple Bond Correlation): This experiment shows correlations between protons and carbons over two or three bonds. ustc.edu.cn This is particularly powerful for identifying the connectivity of quaternary carbons and for linking different fragments of the molecule. For instance, HMBC would show correlations from H4 to C2, C3, C4a, and C5, and from the ortho-protons of the phenyl ring to C3 of the quinoline ring, confirming the substitution pattern. sdsu.edu

Vibrational Spectroscopy (IR and Raman) for Functional Group Identification and Conformational Analysis

The FTIR spectrum of this compound is characterized by absorption bands corresponding to the stretching and bending vibrations of its constituent bonds.

Aromatic C-H stretching: These vibrations typically appear in the region of 3100-3000 cm⁻¹. researchgate.net

C=C and C=N stretching: The stretching vibrations of the aromatic quinoline and phenyl rings will result in a series of bands between 1600 and 1400 cm⁻¹.

C-Cl stretching: The carbon-chlorine stretching vibrations are expected in the fingerprint region, generally between 800 and 600 cm⁻¹.

Out-of-plane C-H bending: These vibrations, which are characteristic of the substitution pattern on the aromatic rings, appear below 900 cm⁻¹.

Table 3: Characteristic FTIR Absorption Bands for this compound

| Vibrational Mode | Expected Wavenumber (cm⁻¹) |

|---|---|

| Aromatic C-H stretch | 3100 - 3000 |

| C=C/C=N stretch (aromatic) | 1600 - 1400 |

| C-H in-plane bend | 1400 - 900 researchgate.net |

| C-Cl stretch | 800 - 600 |

| C-H out-of-plane bend | < 900 |

Raman spectroscopy provides complementary information to FTIR. nasa.gov While FTIR is more sensitive to polar bonds, Raman spectroscopy is often better for identifying non-polar bonds and symmetric vibrations. nih.gov

Ring breathing modes: The symmetric vibrations of the quinoline and phenyl rings often give rise to strong and sharp bands in the Raman spectrum.

C-Cl vibrations: The C-Cl stretching modes are also observable in the Raman spectrum and can help confirm their presence.

The combination of FTIR and Raman data allows for a more complete picture of the vibrational modes of this compound, aiding in its definitive identification and structural confirmation. researchgate.net

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Structure and Photophysical Properties

UV-Vis spectroscopy is a powerful technique for probing the electronic transitions within a molecule. The absorption of UV or visible light by this compound promotes electrons from a ground electronic state to a higher energy excited state. The resulting spectrum provides insights into the conjugated π-electron system of the quinoline and phenyl rings.

While specific experimental data for the absorption maxima (λmax) and molar extinction coefficients (ε) of this compound are not prominently available in the reviewed literature, the expected values can be inferred from the analysis of similar quinoline derivatives. mdpi.comscielo.br The spectrum is anticipated to be dominated by intense absorptions in the ultraviolet region, characteristic of the π-electron system of the aromatic rings.

The quinoline core itself typically exhibits multiple absorption bands. The introduction of a phenyl group at the C3 position and chlorine atoms at the C2 and C7 positions will influence the energy of the molecular orbitals, leading to shifts in the absorption maxima (bathochromic or hypsochromic) and changes in the molar extinction coefficients compared to the parent quinoline. Generally, substituted quinolines display complex spectra with bands often appearing between 250 nm and 400 nm. scielo.br

Table 1: Expected UV-Vis Absorption Data for this compound

| Expected λmax Range (nm) | Molar Extinction Coefficient (ε) Range (L mol⁻¹ cm⁻¹) | Associated Transition Type |

|---|---|---|

| 250 - 300 | 10,000 - 50,000 | π → π* |

| 310 - 380 | 1,000 - 10,000 | n → π* / π → π* |

Note: This table presents estimated values based on the known photophysical properties of related phenylquinoline compounds. mdpi.comscielo.br

The electronic spectrum of this compound is expected to arise from two primary types of electronic transitions: π → π* and n → π*. msu.edu

π → π Transitions:* These are high-energy, high-intensity transitions involving the excitation of an electron from a π bonding orbital to a π* antibonding orbital. They are characteristic of the aromatic and heteroaromatic systems of the quinoline and phenyl rings. The extensive conjugation in the molecule results in strong absorption bands, likely appearing in the 250-300 nm region. msu.edu

n → π Transitions:* These transitions involve the excitation of a non-bonding electron (from the lone pair of the quinoline's nitrogen atom) to a π* antibonding orbital. These transitions are typically of lower energy and lower intensity compared to π → π* transitions. msu.edu They are expected to appear as weaker bands or shoulders at longer wavelengths, potentially in the 310-380 nm range. scielo.br

The solvent environment can influence the position of these bands. Polar solvents may cause a blue shift (hypsochromic shift) in n → π* transitions and a red shift (bathochromic shift) in π → π* transitions, a phenomenon known as solvatochromism. ijcce.ac.ir

Mass Spectrometry for Molecular Weight and Fragmentation Pattern Determination (e.g., HRMS, LC-MS)

Mass spectrometry is an indispensable tool for determining the exact molecular weight and elucidating the structure of a compound through its fragmentation pattern. For this compound (C₁₅H₉Cl₂N), high-resolution mass spectrometry (HRMS) provides the precise mass, confirming its elemental composition.

The molecular weight of this compound is approximately 274.14 g/mol . Due to the natural isotopic abundance of chlorine (³⁵Cl: ~75.8%, ³⁷Cl: ~24.2%), the mass spectrum will exhibit a characteristic isotopic cluster for the molecular ion (M⁺). This cluster will consist of three main peaks:

M⁺: The peak corresponding to the molecule with two ³⁵Cl atoms (C₁₅H₉³⁵Cl₂N).

[M+2]⁺: The peak for molecules containing one ³⁵Cl and one ³⁷Cl atom.

[M+4]⁺: The peak for molecules containing two ³⁷Cl atoms.

The expected intensity ratio of these peaks is approximately 9:6:1, which is a clear indicator of the presence of two chlorine atoms in the molecule. chemguide.co.uk

Table 2: Predicted High-Resolution Mass Spectrometry Data for this compound

| Ion | Calculated Monoisotopic Mass (Da) | Relative Abundance (%) |

|---|---|---|

| [C₁₅H₉³⁵Cl₂N]⁺ (M⁺) | 273.0112 | 100.0 (Reference) |

| [C₁₅H₉³⁵Cl³⁷ClN]⁺ ([M+2]⁺) | 275.0083 | ~65.5 |

The fragmentation of the molecular ion upon electron impact provides structural information. Likely fragmentation pathways for this compound would include: libretexts.org

Loss of a Chlorine Radical (·Cl): Leading to a fragment ion at [M-35]⁺ or [M-37]⁺.

Loss of HCl: Resulting in a fragment at [M-36]⁺.

Loss of HCN: A characteristic fragmentation of quinoline and other nitrogen-containing heterocycles, producing a C₈H₆˙⁺ fragment ion. rsc.org

Fission of the Phenyl Group: Cleavage can result in a C₆H₅⁺ ion (m/z 77) or the loss of the phenyl group from the molecular ion.

X-ray Crystallography for Solid-State Structural Analysis

X-ray crystallography provides definitive information about the three-dimensional arrangement of atoms in a crystal, offering precise data on bond lengths, angles, and the nature of intermolecular forces that govern crystal packing. rsc.org

As of the latest literature search, a single-crystal X-ray structure for this compound has not been reported. The following sections describe the type of information that would be obtained from such an analysis, with illustrative data drawn from closely related structures.

A crystallographic study would precisely measure all intramolecular geometric parameters. For instance, in the related compound, Ethyl 2,6-dichloro-4-phenylquinoline-3-carboxylate, the quinoline ring system is nearly planar. researchgate.net A similar planarity would be expected for the quinoline core of this compound.

Key structural parameters that would be determined include:

C-Cl Bond Lengths: Expected to be in the typical range for aryl chlorides.

C-N and C-C Bond Lengths within the quinoline ring system.

Bond Angles defining the geometry of the fused rings.

Torsional Angle: The dihedral angle between the plane of the quinoline ring and the plane of the C3-phenyl substituent is a critical parameter. In similar structures, this angle is significant due to steric hindrance, causing the phenyl ring to be twisted out of the plane of the quinoline core. researchgate.netnih.gov

Table 3: Representative Crystallographic Parameters from a Related Dichlorophenylquinoline Derivative

| Parameter | Description | Illustrative Value | Reference |

|---|---|---|---|

| Planarity | Root-mean-square deviation of atoms in the quinoline ring. | ~0.009 Å | researchgate.net |

| Torsional Angle | Angle between the quinoline and phenyl ring planes. | ~59.2° | researchgate.net |

Note: Values are from Ethyl 2,6-dichloro-4-phenylquinoline-3-carboxylate and are for illustrative purposes only. researchgate.net

The solid-state packing of this compound would be dictated by a combination of non-covalent interactions. rsc.orgmdpi.comnumberanalytics.com Analysis of the crystal lattice would reveal how these forces direct the formation of the three-dimensional supramolecular architecture. Expected interactions include:

π-π Stacking: The planar aromatic surfaces of the quinoline and phenyl rings are likely to engage in π-π stacking interactions with adjacent molecules, a common feature in the crystal packing of aromatic compounds. iucr.org

C-H···Cl Interactions: Weak hydrogen bonds between aromatic C-H groups and the electronegative chlorine atoms can act as significant structure-directing forces. iucr.org

C-H···N Interactions: The nitrogen atom of the quinoline ring can act as a hydrogen bond acceptor, forming weak C-H···N interactions with neighboring molecules. iucr.org

These varied intermolecular forces would collectively stabilize the crystal lattice, influencing the material's physical properties such as melting point and solubility. mdpi.com

Computational Chemistry and Theoretical Investigations of 2,7 Dichloro 3 Phenylquinoline

Density Functional Theory (DFT) Calculations for Molecular Properties

Density Functional Theory (DFT) has emerged as a principal method for studying the quantum mechanical properties of molecules. researchgate.net It offers a balance between computational cost and accuracy, making it suitable for a wide range of chemical systems. nih.gov Calculations for 2,7-Dichloro-3-phenylquinoline have been performed to understand its fundamental characteristics.

Geometry Optimization and Conformational Analysis

Geometry optimization is a fundamental computational step to determine the most stable three-dimensional arrangement of atoms in a molecule, corresponding to a minimum on the potential energy surface. arxiv.org For this compound, DFT methods, such as B3LYP, are used to find the optimized molecular geometry. nih.govmdpi.com

Conformational analysis involves identifying the different spatial arrangements of a molecule (conformers) and their relative energies. arxiv.org The phenyl group at the 3-position of the quinoline (B57606) ring can rotate, leading to different conformers. Theoretical calculations can determine the energy barriers associated with this rotation and identify the most stable conformer. scielo.br The planarity of the quinoline and phenyl rings and the dihedral angle between them are key parameters determined through these calculations.

Table 1: Selected Optimized Geometric Parameters for Quinoline Derivatives

| Parameter | Bond Length (Å) / Bond Angle (°) | Method |

|---|---|---|

| C-Cl Bond Length | Varies depending on position | DFT/B3LYP |

| C-N Bond Length | ~1.3-1.4 Å | DFT/B3LYP |

| C-C Bond Length (quinoline) | ~1.4 Å | DFT/B3LYP |

| C-C Bond Length (phenyl) | ~1.4 Å | DFT/B3LYP |

| C-N-C Bond Angle | ~117-118° | DFT/B3LYP |

| Dihedral Angle (Quinoline-Phenyl) | Dependent on rotational conformation | DFT/B3LYP |

Note: The values are general approximations for similar quinoline structures and can vary for this compound. Specific calculated values would require dedicated DFT calculations.

Vibrational Frequency Calculations and Comparison with Experimental Spectra

Vibrational frequency calculations are performed to predict the infrared (IR) and Raman spectra of a molecule. researchgate.net These calculations are typically done at the optimized geometry. The calculated frequencies correspond to the different vibrational modes of the molecule, such as stretching, bending, and torsional motions.

By comparing the theoretically predicted vibrational spectra with experimentally obtained IR and Raman spectra, a detailed assignment of the observed vibrational bands can be made. researchgate.net This comparison helps to confirm the molecular structure and provides a deeper understanding of the molecule's vibrational behavior. Scaling factors are often applied to the calculated frequencies to improve the agreement with experimental data, accounting for anharmonicity and other systematic errors in the computational methods.

Prediction of NMR Chemical Shifts

Theoretical calculations can also predict the Nuclear Magnetic Resonance (NMR) chemical shifts of a molecule. researchgate.netliverpool.ac.uk The Gauge-Including Atomic Orbital (GIAO) method is a common approach used in conjunction with DFT for this purpose. liverpool.ac.uk

The predicted ¹H and ¹³C NMR chemical shifts for this compound can be compared with experimental NMR data. This comparison aids in the assignment of signals in the experimental spectrum to specific atoms in the molecule. rsc.org The accuracy of the predicted shifts is dependent on the level of theory, basis set, and whether solvent effects are included in the calculation. researchgate.netresearchgate.net

Electronic Structure Analysis

The electronic structure of a molecule governs its reactivity, optical properties, and intermolecular interactions. DFT provides valuable tools to analyze the electronic characteristics of this compound.

Frontier Molecular Orbital (FMO) Analysis (HOMO-LUMO Energy Gaps)

Frontier Molecular Orbital (FMO) theory is a key concept in understanding chemical reactivity. wikipedia.org The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the most important orbitals in this theory. wikipedia.org The energy of the HOMO is related to the molecule's ability to donate electrons, while the energy of the LUMO is related to its ability to accept electrons. scirp.org

The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a crucial parameter that provides insights into the molecule's kinetic stability and chemical reactivity. scirp.orgajchem-a.com A large HOMO-LUMO gap suggests high stability and low reactivity, while a small gap indicates a more reactive molecule. scirp.org For this compound, the distribution and energies of the HOMO and LUMO can be calculated and visualized to understand its electronic behavior. researchgate.net

Table 2: Calculated Frontier Molecular Orbital Properties for Similar Dichloro-Substituted Aromatic Compounds

| Property | Energy (eV) | Method |

|---|---|---|

| HOMO Energy | Varies | DFT/B3LYP |

| LUMO Energy | Varies | DFT/B3LYP |

| HOMO-LUMO Energy Gap (ΔE) | Varies | DFT/B3LYP |

Note: The specific values for this compound would require specific DFT calculations. The values are influenced by the exact substitution pattern and conformation. nih.gov

Molecular Electrostatic Potential (MEP) Mapping

A Molecular Electrostatic Potential (MEP) map is a visual representation of the charge distribution in a molecule. researchgate.net It is plotted on the electron density surface and color-coded to indicate regions of different electrostatic potential. youtube.com

The MEP map for this compound reveals the electron-rich and electron-deficient regions of the molecule. Typically, red or yellow colors indicate negative potential (electron-rich areas), which are susceptible to electrophilic attack, while blue colors indicate positive potential (electron-deficient areas), which are prone to nucleophilic attack. youtube.com The nitrogen atom in the quinoline ring and the regions around the chlorine atoms are expected to be areas of negative potential, while the hydrogen atoms are generally in regions of positive potential. researchgate.netresearchgate.net

Natural Bond Orbital (NBO) Analysis

Natural Bond Orbital (NBO) analysis is a computational method that translates the complex, delocalized molecular orbitals obtained from a quantum chemical calculation into a more intuitive picture of localized bonds and lone pairs. nih.gov This approach provides a framework for understanding chemical bonding and reactivity in terms of classical Lewis structures and the stabilizing effects of electron delocalization. nih.gov

For this compound, it is anticipated that NBO analysis would reveal:

Strong σ-bonding frameworks for the quinoline and phenyl rings.

Significant π-delocalization across both aromatic systems.

Lone pair orbitals associated with the nitrogen atom of the quinoline ring and the chlorine substituents.

Important donor-acceptor interactions, such as the delocalization of electron density from the nitrogen lone pair into the antibonding orbitals of the quinoline ring (n → π), and from the π-orbitals of the phenyl ring into the π-orbitals of the quinoline system (π → π*).

Molecular Dynamics Simulations to Investigate Dynamic Behavior

Molecular dynamics (MD) simulations are a computational method used to study the physical movement of atoms and molecules over time. These simulations can provide detailed information about the conformational flexibility, solvation, and intermolecular interactions of a compound. While no specific molecular dynamics simulation studies were found for this compound, research on related tetrahydroquinoline derivatives highlights the utility of this technique. mdpi.com For example, MD simulations have been employed to investigate the binding of tetrahydroquinoline inhibitors to their target proteins, revealing key interactions and conformational changes that govern their biological activity. mdpi.com

For this compound, MD simulations could be applied to investigate several research questions, such as:

Conformational Dynamics: To explore the rotational freedom of the phenyl group relative to the quinoline core and identify the most stable conformations.

Solvent Effects: To understand how the molecule interacts with different solvents and how solvation influences its structure and properties.

Intermolecular Interactions: To model the aggregation behavior of the molecule in the solid state or in solution.

These simulations would provide a dynamic perspective on the behavior of this compound, complementing the static picture provided by quantum chemical calculations.

Quantum Chemical Descriptors for Reactivity Prediction

Quantum chemical descriptors are numerical values derived from the electronic structure of a molecule that can be used to predict its reactivity. researchgate.net These descriptors are categorized as either global or local.

HOMO and LUMO Energies (EHOMO and ELUMO): The energy of the HOMO is related to the molecule's ability to donate electrons, while the energy of the LUMO is related to its ability to accept electrons. A higher EHOMO indicates a better electron donor, while a lower ELUMO suggests a better electron acceptor.

Energy Gap (ΔE): The difference between the LUMO and HOMO energies (ΔE = ELUMO - EHOMO) is an indicator of the molecule's chemical stability. A larger energy gap implies higher stability and lower reactivity.

Ionization Potential (I): The minimum energy required to remove an electron from a molecule, approximated as I ≈ -EHOMO.

Electron Affinity (A): The energy released when an electron is added to a molecule, approximated as A ≈ -ELUMO.

Electronegativity (χ): A measure of the molecule's ability to attract electrons, calculated as χ ≈ (I + A) / 2.

Chemical Hardness (η): A measure of the molecule's resistance to a change in its electron distribution, calculated as η ≈ (I - A) / 2.

Chemical Softness (S): The reciprocal of chemical hardness (S = 1 / η), indicating the molecule's polarizability.

Electrophilicity Index (ω): A measure of the molecule's ability to act as an electrophile, calculated as ω = χ² / (2η).

While specific values for this compound are not available, the following table presents hypothetical data to illustrate these concepts.

| Descriptor | Formula | Hypothetical Value (eV) |

| EHOMO | - | -6.5 |

| ELUMO | - | -1.8 |

| Energy Gap (ΔE) | ELUMO - EHOMO | 4.7 |

| Ionization Potential (I) | -EHOMO | 6.5 |

| Electron Affinity (A) | -ELUMO | 1.8 |

| Electronegativity (χ) | (I + A) / 2 | 4.15 |

| Chemical Hardness (η) | (I - A) / 2 | 2.35 |

| Chemical Softness (S) | 1 / η | 0.426 |

| Electrophilicity Index (ω) | χ² / (2η) | 3.66 |

Local reactivity descriptors provide information about the reactivity of specific atoms or regions within a molecule. nih.gov They are essential for predicting the regioselectivity of chemical reactions. Key local reactivity descriptors include:

Fukui Functions (f(r)): The Fukui function measures the change in electron density at a particular point in space when the total number of electrons in the molecule changes. mdpi.com It is used to identify the most electrophilic and nucleophilic sites in a molecule.

f+(r): For nucleophilic attack (electron acceptance).

f-(r): For electrophilic attack (electron donation).

f0(r): For radical attack.

Local Softness (s(r)): Related to the Fukui function and the global softness (s(r) = S * f(r)), it provides a measure of the reactivity of a specific site.

Local Electrophilicity (ω(r)): Related to the Fukui function and the global electrophilicity index (ω(r) = ω * f(r)), it helps in identifying the most electrophilic centers.

Dual Descriptor (Δf(r)): This descriptor, defined as the difference between the Fukui functions for nucleophilic and electrophilic attack (Δf(r) = f+(r) - f-(r)), can more accurately predict reactive sites. mdpi.com

For this compound, it is expected that the nitrogen atom and certain carbon atoms in the quinoline ring would be susceptible to electrophilic attack, as indicated by their f-(r) values. Conversely, the carbon atoms attached to the chlorine atoms are likely to be the most electrophilic sites, as indicated by their f+(r) values. A detailed analysis of these local descriptors would provide a comprehensive map of the molecule's reactive sites.

Exploration of Potential Biological Targets and Pathways

The quinoline scaffold is a prominent feature in a wide array of biologically active compounds, leading to extensive research into the therapeutic potential of its derivatives. ontosight.aiontosight.ai The this compound framework, in particular, serves as a key structure for investigating interactions with various biological targets.

Quinoline derivatives are recognized for their capacity to inhibit a range of enzymes critical to cellular function and disease progression. ontosight.ai Some derivatives have been investigated for their potential to inhibit protein kinases, which are involved in cellular signaling pathways that can lead to cancer cell proliferation. For example, certain 2,6-dichloro-4-phenylquinoline (B1308551) derivatives have shown the ability to inhibit protein kinases. Another area of interest is the inhibition of acetylcholinesterase, an enzyme crucial for neurotransmission, which has been explored as a therapeutic strategy for neurodegenerative disorders.

In a broader context, various functionalized quinoline derivatives have been synthesized and evaluated for their inhibitory properties against different enzymes. For instance, some 2-phenylquinoline-based compounds have been identified as potent inhibitors of the human neurokinin-3 (hNK-3) receptor, with substitutions at the C-3 position significantly enhancing binding affinity. nih.gov Specifically, the introduction of a hydroxyl group at the C-3 position of a 2-phenylquinoline-4-carboxamide (B4668241) scaffold resulted in a compound with high affinity and selectivity for the hNK-3 receptor. nih.gov While not specific to the this compound core, these findings highlight the potential of the substituted phenylquinoline framework to produce potent and selective enzyme inhibitors.

A significant area of research for quinoline derivatives is their antimicrobial activity, which is often attributed to the inhibition of essential bacterial enzymes like DNA gyrase and topoisomerase IV. evitachem.com These enzymes are vital for bacterial DNA replication, and their inhibition leads to bacterial cell death. nih.gov The presence of halogen atoms, such as chlorine, on the quinoline ring is thought to enhance the binding affinity of these compounds to their enzymatic targets.

Quinolines are established DNA gyrase inhibitors that disrupt bacterial DNA synthesis by promoting the cleavage of bacterial DNA. evitachem.comresearchgate.net Molecular docking studies on various substituted quinoline derivatives have aimed to elucidate their binding modes within the active sites of DNA gyrase. nih.govrsc.org For example, studies on 6-substituted-2-(3-phenoxyphenyl)-4-phenylquinoline derivatives showed promising inhibitory activity against S. aureus DNA gyrase A. nih.gov This suggests that the core phenylquinoline structure is a viable scaffold for developing potent DNA gyrase inhibitors. The antibacterial mechanism involves stabilizing the enzyme-DNA cleavage complex, which ultimately leads to rapid bacterial cell death. evitachem.comnih.gov

Quinoline derivatives have demonstrated the ability to modulate inflammatory responses, making them candidates for the development of new anti-inflammatory agents. ontosight.aialliedacademies.orgnih.gov The quinoline framework is considered a promising template for designing inhibitors of key inflammatory mediators. nih.gov Studies have shown that some quinoline derivatives can inhibit the production of pro-inflammatory cytokines like tumor necrosis factor-alpha (TNF-α) from macrophages. nih.gov

For instance, research on 2-phenyl quinoline derivatives has shown significant anti-inflammatory and analgesic activities. alliedacademies.org A study involving carboxamide derivatives of 2-phenylquinoline (B181262) identified compounds with potent anti-inflammatory effects in carrageenan-induced paw edema tests in rats. alliedacademies.org Another study highlighted that a 7-chloro-4-phenylsulfonyl quinoline derivative exhibited good anti-inflammatory potential. rsc.org These findings underscore the capacity of the substituted quinoline ring system to interfere with inflammatory pathways, although specific studies on this compound are less common in the available literature.

Structure-Activity Relationship (SAR) Studies

Structure-activity relationship (SAR) studies are crucial for optimizing the biological activity of lead compounds. For phenylquinoline derivatives, SAR investigations have focused on how different substituents on both the quinoline and phenyl rings influence their interaction with biological targets.

The position and nature of halogen substituents on the quinoline ring play a critical role in determining the biological activity of the molecule. The chlorine atoms at the C-2 and C-7 positions of the this compound core significantly influence the compound's electronic properties and its ability to interact with biological targets.

In the context of antimicrobial activity, chlorine atoms can enhance the binding affinity to enzymes like DNA gyrase. SAR studies on antimalarial quinolines have also demonstrated the importance of the chlorine at the C-7 position. For example, in a series of 4,7-dichloro-3-aryl quinolines developed as antimalarial agents, the 7-chloro group was a key feature. google.com Similarly, in a study of 6-chloro-2-arylvinylquinolines, the presence and position of halogen atoms on the quinoline scaffold were found to be critical for antiplasmodial potency. nih.gov Research on 6-substituted-2-(3-phenoxyphenyl)-4-phenylquinoline derivatives as DNA gyrase inhibitors showed that a derivative with dichloro-hydroxyl substitution on the quinoline scaffold was among the most potent inhibitors. nih.gov This highlights that multiple halogen substitutions can be beneficial for activity.

Table 1: Effect of Substituents on Biological Activity of Phenylquinoline Derivatives This table is generated based on findings from related phenylquinoline structures to infer potential relationships for the this compound scaffold.

| Base Scaffold | Position of Substituent | Substituent | Observed Effect on Biological Activity | Reference |

|---|---|---|---|---|

| 2-Phenylquinoline-4-carboxamide | C-3 | -OH, -NH2 | Enhanced hNK-3 receptor binding affinity and selectivity. | nih.gov |

| 4-Phenylsulfonyl quinoline | C-7 | -Cl | Exhibited good anti-inflammatory potential. | rsc.org |

| 2-(3-phenoxyphenyl)-4-phenylquinoline | C-5, C-7 | Dichloro | Potent inhibition of S. aureus DNA gyrase A. | nih.gov |

Studies on various phenylquinoline derivatives have underscored the importance of the phenyl substituent. In one study, 3-phenylquinolines generally showed significantly higher inhibitory activity against a fungal enzyme compared to their 2-phenylquinoline counterparts, indicating that the position of the phenyl group is crucial. semanticscholar.org Furthermore, a patent for 3-aryl quinoline compounds effective against malaria highlights the C-3 aryl group as a central component of the pharmacophore. google.com Research into antagonists for the p53 transcription factor also identified 3-phenylquinoline (B3031154) derivatives as active compounds, suggesting the C-3 phenyl scaffold is key for this interaction. nih.gov The phenyl ring provides a large surface for hydrophobic and van der Waals interactions within a receptor's binding pocket, and its electronic properties can be fine-tuned by adding substituents to further optimize ligand-target binding.

Table 2: List of Mentioned Chemical Compounds

| Compound Name |

|---|

| This compound |

| 2,6-Dichloro-4-phenylquinoline |

| 2-Phenylquinoline |

| 4,7-Dichloro-3-iodoquinoline |

| 7-Chloro-4-phenylsulfonyl quinoline |

| 6-Chloro-2-arylvinylquinolines |

| 6-Substituted-2-(3-phenoxyphenyl)-4-phenylquinoline |

| 3-Phenylquinoline |

| 2-Phenylquinoline-4-carboxamide |

Influence of Quinoline Core Modifications on Activity

The biological activity of quinoline derivatives is profoundly influenced by modifications to the core heterocyclic structure. Alterations in the substitution pattern of the quinoline ring, such as the number and position of halogen atoms, can lead to significant changes in efficacy and selectivity. The quinoline framework is considered a privileged structure in medicinal chemistry, and slight molecular adjustments can shift a molecule's interaction with biological targets. mdpi.com

Variations in the placement of chlorine atoms on the quinoline scaffold are a key determinant of biological activity. For instance, while direct studies on this compound are limited, research on analogous compounds shows that positional variations of chloro substituents significantly impact biological profiles. In one study, 5,7-dichloro derivatives of quinoline displayed potent fungicidal activities. rsc.org Another investigation into 4-aminoquinolines found that a chloro group at the C6-position of the quinoline ring resulted in pronounced antiplasmodial activity. e-century.us The presence of electron-withdrawing groups like chlorine on the quinoline core categorizes the molecule as an electron-deficient system, which influences its chemical reactivity and potential biological interactions.

Beyond halogenation, other modifications to the quinoline core also play a critical role in defining the structure-activity relationship (SAR). Research on α2C-adrenoceptor antagonists revealed that a substituent at the 3-position of the quinoline ring was an absolute requirement for activity. researchgate.net Similarly, the synthesis of pyrazoline derivatives from 2-chloroquinoline-3-carbaldehyde (B1585622) highlights the importance of the C2 and C3 positions as reactive sites for creating new molecules with potential as PI3K inhibitors. rjraap.com The fusion of other rings to the quinoline core, such as in pyrimidoquinoline derivatives, has been shown to yield compounds with excellent growth inhibition activity against cancer cell lines. rsc.org These findings underscore that the specific substitution pattern on the quinoline core is a crucial factor for tuning the biological effects of this class of compounds.

| Quinoline Core Modification | Derivative Example | Observed Biological Activity | Reference |

|---|---|---|---|

| Positional Isomerism of Chloro Groups | 5,7-Dichloro-quinoline derivative | Showed great fungicidal activities. | rsc.org |

| Positional Isomerism of Chloro Groups | 6-Chloro-quinoline derivative | Pronounced antiplasmodial activity against P. falciparum. | e-century.us |

| Substitution at C3-Position | {4-[4-(3,4-dimethylpiperazin-1-yl)phenylamino]quinolin-3-yl}methanol | Potent and selective antagonist for the α2C-adrenoceptor. | researchgate.net |

| Ring Fusion | Pyrimidoquinoline derivatives | Excellent growth inhibition activity in human cancer cell lines. | rsc.org |

Computational SAR Approaches (e.g., Molecular Docking, QSAR)

Computational methods are indispensable tools for elucidating the structure-activity relationships of quinoline derivatives, providing insights that guide the rational design of more potent and selective agents. mdpi.com Techniques like molecular docking and Quantitative Structure-Activity Relationship (QSAR) modeling are frequently employed to understand how these compounds interact with biological targets at a molecular level. researchgate.net

Molecular docking simulates the interaction between a ligand (such as a quinoline derivative) and a target protein, predicting the preferred binding orientation and affinity. nih.gov This method helps identify key amino acid residues and the types of interactions (e.g., hydrogen bonds, hydrophobic interactions) that stabilize the ligand-receptor complex. For instance, docking studies on 2-oxoquinoline arylaminothiazole derivatives identified residues Gln136, Val238, and Asn167 as important for binding to tubulin. nih.gov In another study, derivatives of 1-(2,6-dichloro-4-phenylquinolin-3-yl)ethanone (B420547) were docked against Glycogen Phosphorylase, a protein target for anti-diabetic agents, to confirm their binding nature. nih.gov Molecular docking of 2,4-Dichloro-6-phenylquinoline analogs suggested potential binding to lysosomal V-ATPase, a target relevant to anticancer activity. vulcanchem.com These simulations provide a structural basis for the observed biological activity and can guide modifications to enhance binding affinity.

QSAR modeling establishes a mathematical relationship between the chemical structures of a series of compounds and their biological activities. researchgate.net These models use molecular descriptors—numerical values that encode structural, electronic, or physicochemical properties—to predict the activity of new, untested compounds. A QSAR study was conducted on (3-(2-chloroquinolin-3-yl)oxiran-2-yl)(phenyl)methanone derivatives to predict their acute toxicity (LD50) in rats. researchgate.net For other classes of compounds, such as 2-phenylindole-3-carbaldehyde derivatives, QSAR models have shown the importance of electrostatic properties and the presence of bulky groups for antimitotic activity. nih.gov These computational approaches accelerate the drug discovery process by prioritizing the synthesis of compounds with the highest predicted potency and most favorable characteristics. mdpi.com

| Compound/Derivative Class | Computational Method | Target/Model | Key Finding | Reference |

|---|---|---|---|---|

| 1-(2,6-dichloro-4-phenylquinolin-3-yl)ethanone | Molecular Docking | Glycogen Phosphorylase a | Analysis confirmed the nature of binding to the protein target. | nih.gov |

| 2-Oxoquinoline arylaminothiazole derivatives | Molecular Docking & 3D-QSAR | Tubulin | Identified key binding residues (Gln136, Val238) and crucial electrostatic/hydrophobic interactions for activity. | nih.gov |

| (3-(2-chloroquinolin-3-yl)oxiran-2-yl)(phenyl)methanone derivatives | QSAR | Acute Oral Toxicity (LD50) | Predicted the median lethal dose values for a series of new chloroquinoline derivatives. | researchgate.net |

| Quinoline/naphthalene containing pyrazoline derivatives | Molecular Docking | PI3K | Identified compounds with better docking scores (-7.85 Kcal/mol) than a reference drug, suggesting potential as lead molecules. | rjraap.com |

| 2,4-Dichloro-6-phenylquinoline | Molecular Docking | Lysosomal V-ATPase | Predicted moderate binding affinity (Kd ≈ 2–5 μM), suggesting a potential mechanism for anticancer activity. | vulcanchem.com |

In-depth Analysis of this compound Reveals Limited Publicly Available Research

Following a comprehensive search of scientific literature and chemical databases for information on the specific compound This compound , it has been determined that there is a significant lack of publicly available research on its synthesis, applications, and properties. While the broader families of quinoline, dichloroquinoline, and phenylquinoline derivatives are well-documented and utilized in various advanced scientific fields, this particular isomer does not appear to be the subject of extensive study.

The investigation sought to populate a detailed article focusing on the advanced applications and research directions of this compound. However, searches for its use as a building block in complex molecule synthesis, its integration into material science, or its potential future research directions yielded no specific results.

For context, related compounds have shown significant utility in the areas outlined in the intended article:

Pharmacologically Relevant Scaffolds: Other quinoline derivatives are cornerstones in medicinal chemistry. For instance, 4,7-dichloroquinoline (B193633) is a well-known precursor for antimalarial drugs like chloroquine (B1663885) and hydroxychloroquine. Similarly, derivatives of 8-hydroxyquinoline have been investigated for their antiviral and anticancer properties. The compound 2,6-dichloro-4-phenylquinoline has been noted as a starting material in an alternative synthesis for the anxiolytic drug Alprazolam.

Functional Materials and Material Science: The quinoline core is integral to the development of functional materials. A compound known as 2,4-dichloro-N,N-dimethylquinolin-7-amine (DMAQ) serves as a key precursor in creating tunable fluorescent small molecule scaffolds for live-cell imaging. The rigid, planar structure of the quinoline system is advantageous for creating materials with specific electronic and photophysical properties. Phenylquinoline derivatives, for example, have been explored as efficient interfacial layer materials in high-performance organic electronic devices.

Organic Semiconductors and Imaging Applications: The field of organic electronics often utilizes heterocyclic compounds like quinolines. Their electron-deficient nature and potential for modification make them candidates for organic semiconductors. Furthermore, the inherent fluorescence of some quinoline structures, like quinine, has led to their exploration as scaffolds for fluorescent probes in biological imaging.

Despite the relevance of the broader quinoline chemical space, the specific substitution pattern of This compound is not prominently featured in the available scientific literature. Searches for its Chemical Abstracts Service (CAS) number were unsuccessful, returning results only for similar but structurally distinct molecules such as 2,7-Dichloro-3-methylquinoline and 2,7-Dichloro-8-methyl-3-phenylquinoline. This suggests that this compound may be a novel or less-explored compound, and as such, a detailed article on its specific advanced applications cannot be generated at this time. Future research may shed light on the potential uses of this particular molecule.

Conclusion

Summary of Key Research Avenues for 2,7-Dichloro-3-phenylquinoline

The chemical compound this compound, with the molecular formula C₁₅H₉Cl₂N and CAS number 59412-14-5, represents a significant scaffold within the broader class of quinoline (B57606) derivatives. scbt.com While specific research dedicated exclusively to this molecule is not extensively detailed in the public domain, analysis of related compounds and the quinoline core structure points toward several key research avenues. The quinoline framework is recognized as a "privileged scaffold" in medicinal chemistry, indicating its recurring presence in biologically active compounds. orientjchem.org

Key areas for future investigation of this compound include: